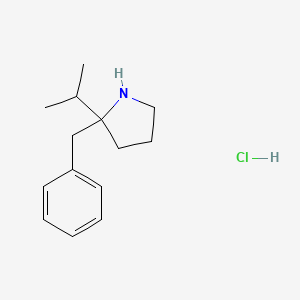

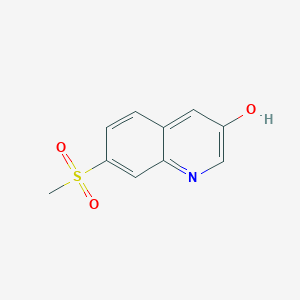

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known by its chemical name, P2A-2HCl, and is commonly used as a research tool in the field of neuroscience.

Applications De Recherche Scientifique

Optical and Electrochemical Properties

Research on trisheterocyclic systems, including derivatives with electron-donating amino groups like piperidine, explores their structure-dependent and environment-responsive optical properties. A study by Palion-Gazda et al. (2019) examines the thermal, redox, UV–Vis absorption, and emission properties of compounds incorporating piperidine substituents. This investigation highlights the impact of such groups on the electronic properties of nitrogen-based π-deficient heterocycles, revealing insights into their potential use in materials science, particularly in the development of efficient emitters and fluorescence applications Palion-Gazda et al., 2019.

Antibacterial Activity

The synthesis and antibacterial properties of piperidine-containing compounds have been explored, revealing their potential in combating bacterial infections. A study by Merugu, Ramesh, and Sreenivasulu (2010) focused on the microwave-assisted synthesis of piperidine derivatives and their subsequent evaluation against bacterial strains. This research underscores the significance of piperidine as a core structure in developing new antibacterial agents, highlighting its relevance in medicinal chemistry Merugu et al., 2010.

Synthesis of Amino Acid Derivatives

Piperidine has been utilized in the synthesis of novel amino acid derivatives, indicating its versatility in organic synthesis. Research by Shilin, Voitenko, and Nechai (2019) demonstrates the development of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent. These compounds, explored for their potential biological activities, illustrate the broad applicability of piperidine in synthesizing biologically active substances, including those with therapeutic potential Shilin et al., 2019.

Transdermal Permeation Enhancers

The structural modification of hexanoic acid derivatives with piperidine and other tertiary amino groups has been studied for their activity as transdermal permeation enhancers. Research by Farsa, Doležal, and Hrabálek (2010) investigates a series of esters and amides designed to improve the transdermal delivery of therapeutic agents. This work highlights the potential of piperidine derivatives in enhancing the efficacy of topical formulations, marking a significant contribution to pharmaceutical technology Farsa et al., 2010.

Propriétés

IUPAC Name |

6-piperidin-1-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13;;;/h4-6H,1-3,7-8H2,(H2,11,12);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHAOVWSYWOMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)

![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)

![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)

![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)